molecular formula C18H21FN4O B2843152 (4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034503-55-2

(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No. B2843152
CAS RN: 2034503-55-2
M. Wt: 328.391
InChI Key: ZFCJXJYYQCGZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

While specific synthesis details for this compound were not found, it’s known that benzimidazole derivatives can be synthesized and screened for their urease inhibition activity .


Molecular Structure Analysis

The compound’s structure includes a fluorophenyl moiety next to a piperazine ring, a naphthalene moiety, and a triazin-2-amine group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The compound has been shown to inhibit [3H]uridine and [3H]adenosine transport in nucleoside transporter-deficient PK15NTD cells stably expressing ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : An efficient approach for the regioselective synthesis of compounds involving fluorophenyl and piperazine units has been demonstrated, utilizing catalyst- and solvent-free conditions, which could potentially be applied to the synthesis of the compound . These methodologies offer insights into the preparation of structurally related bioactive heterocycles under environmentally benign conditions (Moreno-Fuquen et al., 2019).

  • Structural Exploration : The use of Hirshfeld surface analysis and X-ray diffraction studies for the characterization of molecular structures and intermolecular interactions provides a framework for understanding the crystallography of such compounds, which can be crucial for elucidating their biological activities (Benaka Prasad et al., 2018).

Potential Biological Activities

  • Antimicrobial and Antifungal Activities : Compounds featuring piperazine and fluorophenyl groups have shown variable and modest antimicrobial activities against bacteria and fungi. This suggests a potential for the targeted compound to possess antimicrobial properties, subject to specific structural modifications and activity screening (Patel et al., 2011).

  • Antimycobacterial Activity : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the query compound, has been identified as a new anti-mycobacterial chemotype. This underscores the potential for the compound to be explored for anti-tubercular activity, with several derivatives showing promising MIC values in the low micromolar range (Pancholia et al., 2016).

  • Anticonvulsant Agents : The incorporation of fluorophenyl and piperazine motifs into methanone derivatives has been explored for their potential as sodium channel blockers and anticonvulsant agents. This suggests a potential pharmacological application of the compound in the modulation of neurological disorders (Malik & Khan, 2014).

Safety and Hazards

The cytotoxicity profile of the compound showed that it has IC50 values higher than 50 μM on the tested cell line .

Future Directions

Future research could focus on screening a series of analogues of this compound and studying their structure-activity relationship . This could lead to the development of more potent inhibitors of ENTs.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)13-5-6-15-16(11-13)21-12-20-15/h1-4,12-13H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCJXJYYQCGZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.